![molecular formula C18H18N2O5 B5629577 methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5629577.png)
methyl 3-{[ethyl(2-methylphenyl)amino]carbonyl}-5-nitrobenzoate
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification, nitration, and catalytic hydrogenation processes. For instance, compounds like methyl 3-methyl-4-[(1-oxobuthyl) amino]-5-nitrobenzoate were synthesized from 3-methyl-4-nitrobenzoic acid through esterification, hydrogenation, acylamination, and nitration steps, characterized by NMR and IR spectroscopy (He-Ying Xiao, 2007).
Molecular Structure Analysis
The molecular structure of compounds within this category often features complex arrangements of atoms and bonds. Studies like those by Portilla et al. (2007) on isomeric compounds reveal how molecules can be linked into sheets or chains by hydrogen bonds, indicating a polarized molecular-electronic structure (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include transformations such as the formation of azo-Schiff bases through reactions under specific conditions, illustrating the compound's reactivity and potential for forming various derivatives (سعید Menati, فاطمه Mir, بهروز Notash, دانشگاه آزاد اسلامی, دانشگاه شهید بهشتی, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the material's behavior in different environments. For example, the synthesis and crystallographic analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate revealed details about its crystalline structure and hydrogen bonding, important for predicting solubility and melting points (K. Y. Yeong, Tze Shyang Chia, C. Quah, S. Tan, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are defined by the functional groups present in the molecule. The study of impurities in related compounds by LC-MS^n highlights the importance of understanding these chemical properties for synthesizing pure compounds and for pharmaceutical applications (Yao Jun-hua, 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[ethyl-(2-methylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-19(16-8-6-5-7-12(16)2)17(21)13-9-14(18(22)25-3)11-15(10-13)20(23)24/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVJXCAUDHQSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[ethyl(2-methylphenyl)carbamoyl]-5-nitrobenzoate |
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